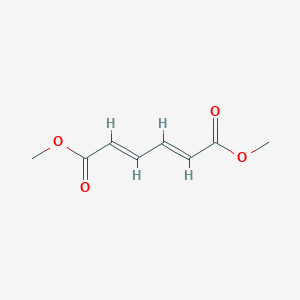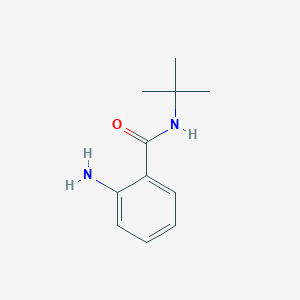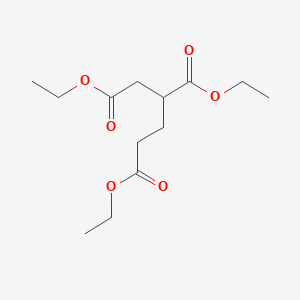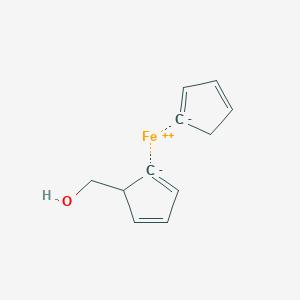
Cadmium sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium sulfide is an inorganic compound with the chemical formula CdS. It is a yellow solid that occurs naturally in two different crystal structures: hexagonal greenockite and cubic hawleyite . This compound is primarily used as a pigment and in various optoelectronic applications due to its semiconducting properties .
Mechanism of Action
Target of Action
Cadmium sulfide (CdS) primarily targets photosensitive and photovoltaic devices . It is used as a photoresistor , a device whose electrical resistance changes with incident light levels . In the field of nanobiotechnology, CdS nanoparticles have been employed due to their unique properties related to their size and shape .
Mode of Action
This compound interacts with its targets by changing its electrical resistance in response to incident light levels . This property makes it useful in optoelectronics. Additionally, CdS nanoparticles can catalyze the formation of superoxide anions .
Biochemical Pathways
It has been found that cds nanoparticles can induce changes in metabolic pathways in plants, including nitrogen-related and carbon-related metabolic pathways .
Pharmacokinetics
It is known that cds is insoluble in water but soluble in acid . This could impact its bioavailability and distribution in the body or environment.
Result of Action
The primary result of CdS action is the change in electrical resistance in response to light, which is utilized in photosensitive devices . In the context of nanobiotechnology, CdS nanoparticles have shown potential in biosensors, bioimaging, and antibacterial and anticancer applications .
Action Environment
The action of CdS can be influenced by environmental factors. For instance, the efficiency of CdS in photosensitive devices can be affected by the intensity of incident light . In the context of environmental remediation, the effectiveness of CdS in mitigating cadmium toxicity in plants can vary depending on factors such as plant species, concentration of the CdS, and cultivation techniques .
Biochemical Analysis
Biochemical Properties
Cadmium sulfide nanoparticles have been popular in the area of biosensors, bioimaging, and antibacterial and anticancer applications . The size and coating components of this compound nanoparticles play a crucial role in their biomedical activities .
Cellular Effects
This compound can catalyze the formation of superoxide anions . This property allows it to exhibit NADH oxidase-like activity and can be coupled with dehydrogenase to realize the recycling of NADH .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the role of the photo-generated holes and the nicotinamide adenine dinucleotide (NADH) oxidation promoted by superoxide anion .
Metabolic Pathways
This compound interacts with the biological respiratory chain. It shows oxidizing capacity for NADH and reducing capacity for cytochrome c .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium sulfide can be synthesized through several methods, including chemical precipitation, solvothermal synthesis, and mechanochemical synthesis. One common method involves reacting cadmium acetate with sodium sulfide under controlled conditions . Another approach uses cadmium nitrate and a sulfurizing agent in a solvothermal process .
Industrial Production Methods: In industrial settings, this compound is often produced by treating cadmium solutions with soluble sulfides.
Chemical Reactions Analysis
Types of Reactions: Cadmium sulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to cadmium sulfate in the presence of strong oxidizing agents.
Reduction: It can be reduced to elemental cadmium and hydrogen sulfide under reducing conditions.
Substitution: this compound can react with other sulfides or halides to form different cadmium compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Sulfides or halides under appropriate conditions.
Major Products:
Oxidation: Cadmium sulfate.
Reduction: Elemental cadmium and hydrogen sulfide.
Substitution: Various cadmium compounds depending on the reactants used.
Scientific Research Applications
Cadmium sulfide has a wide range of applications in scientific research:
Optoelectronics: Used in photosensitive and photovoltaic devices due to its semiconducting properties.
Bioimaging: this compound nanoparticles are used in bioimaging due to their good dispersion and efficient light scattering.
Biosensors: Employed in biosensors for detecting various biological molecules.
Antibacterial and Anticancer Applications: this compound nanoparticles exhibit antibacterial and anticancer properties, making them useful in biomedical research.
Comparison with Similar Compounds
- Zinc sulfide
- Mercury sulfide
- Cadmium selenide
- Cadmium telluride
Cadmium sulfide’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
1306-23-6 |
|---|---|
Molecular Formula |
CdS |
Molecular Weight |
144.48 g/mol |
IUPAC Name |
cadmium(2+);sulfide |
InChI |
InChI=1S/Cd.S/q+2;-2 |
InChI Key |
FRLJSGOEGLARCA-UHFFFAOYSA-N |
SMILES |
S=[Cd] |
Canonical SMILES |
[S-2].[Cd+2] |
Color/Form |
Yellow-orange hexagonal crystals Light-yellow or orange-colored cubic or hexagonal crystals. Yellow or brown powder Dimorphic, existing in the sphalerite (cubic) and wurtzite (hexagonal) crystal structures. |
density |
Cubic structure: 4.50 g/cu cm; hexagonal structure: 4.82 g/cu cm 4.8 g/cm³ |
melting_point |
approximately 1480 °C |
Key on ui other cas no. |
1306-23-6 68859-25-6 |
physical_description |
LIGHT YELLOW OR ORANGE CRYSTALS OR YELLOW-TO-BROWN POWDER. |
Pictograms |
Irritant; Health Hazard |
solubility |
Soluble in acid Soluble in concentrated or warm dilute mineral acids with evolution of H2S; readily decomposes or dissolved by moderately dilute HNO3. Forms a colloid in hot water Solutions of cadmium salts and H2S or Na2S yield a yellow precipitate in excess of Na2S Insoluble In water Solubility in water (18 °C): 0.13 mg/100 g Solubility in water: none |
Synonyms |
Biocadmio cadmium sulfide |
Origin of Product |
United States |
Q1: What is the chemical formula and molecular weight of Cadmium Sulfide?
A1: this compound is represented by the chemical formula CdS. Its molecular weight is 144.48 g/mol.
Q2: What are the characteristic spectroscopic features of CdS?
A2: this compound exhibits strong absorption in the ultraviolet region with observable blue shifts. [] Electron paramagnetic resonance (EPR) spectroscopy reveals a g value and hyperfine splitting constant for Manganese (II)-doped CdS that remain relatively consistent across various material forms (powder, thin film, superlattice). [] Infrared birefringence spectra measurements have been conducted for CdS from 2.5 to 16.5 μm, revealing similarities to Cadmium Selenide and suggesting their potential for creating achromatic IR retarders. []
Q3: How does the crystal structure of CdS influence its properties?
A3: this compound can exist in both hexagonal and cubic crystal structures. [] The presence of characteristic defects in the crystal structure of CdS significantly impacts the luminescence and output characteristics of uncooled lasers based on CdS single crystals. [] For instance, radiation annealing of mechanically polished CdS crystals can lead to a 2-3 fold increase in laser efficiency. []
Q4: How is CdS used in photoelectrochemical applications?
A4: this compound is a promising material for photoelectrochemical electrodes due to its semiconducting properties. Three-dimensional graphene foam composite nano-cadmium sulfide photoelectrochemical electrodes have been successfully prepared using chemical vapor deposition. [] The conductive network and large surface area of the graphene foam enhance electron transport and reduce photocurrent loss in these electrodes. []
Q5: Can CdS be incorporated into polymer matrices?
A6: Yes, CdS can be effectively encapsulated within various polymers such as poly(methylmethacrylate), polystyrene, and poly(vinylcarbazole) using encapsulating polymerization. [] This encapsulation imparts a remarkable light-sensitive effect to the composite material. [] Notably, CdS encapsulated in poly(methylmethacrylate) demonstrates significant light sensitivity dependent on the encapsulation rate. []
Q6: How does doping affect the properties of CdS nanomaterials?
A7: Doping CdS with elements like Zinc (Zn) can significantly alter its properties. For instance, Zn-doping in CdS nanobelts leads to bright yellow-light generation through band-edge and deep-trap-state emissions. [] By adjusting the Zn concentration and pumping power, the color and brightness of the emitted light can be finely tuned, even reaching the sodium-yellow line at 589 nm. [] Furthermore, Zn doping can enhance electron carrier mobility in light-emitting devices based on CdS nanoparticles and ruthenium (II) bipyridine complexes. []
Q7: What methods are employed to synthesize CdS nanostructures?
A7: Several methods have been developed for the controlled synthesis of CdS nanostructures, including:
- Aqueous Shape-Controlled Synthesis: This approach utilizes cadmium acetate and thioacetamide as starting materials, with different surfactants used to control morphology. By employing surfactants like PEG-400 and anion dodecylbenzenesulfonate, researchers have achieved sphere-like hierarchical and rod-shaped CdS nanostructures, respectively. []
- Template-Directed Synthesis: Utilizing two-dimensional layered materials as templates enables the controlled growth of CdS nanorods. [] The interlayer radicals and space within the layered materials provide spatial definition, leading to CdS nanorods with uniform distribution and controllable size. []
- Chemical Co-precipitation: This versatile method facilitates the synthesis of CdS nanoparticles by reacting cadmium (II) chloride and sodium sulfide. Characterization techniques such as powder X-ray diffraction, scanning electron microscopy, ultraviolet spectroscopy, and Fourier transform infrared spectroscopy confirm the formation of well-crystallized CdS nanoparticles. []
- Hydrothermal Interaction Technique: This technique allows for controlled synthesis of CdS nanoparticles with varying sizes by adjusting the concentration of dopants like zinc acetate. [] Increasing zinc acetate concentration generally leads to a decrease in nanoparticle size and shifts in diffraction peaks, highlighting its influence on structural properties. []
Q8: What are the unique properties of CdS hollow spheres?
A9: Nanograde this compound hollow spheres, synthesized using polyethylene glycol as a structure-directing agent, exhibit a narrow size distribution and favorable reproducibility. [] The diameter of these hollow spheres can be tuned from 5 to 30 nm by adjusting the polyethylene glycol concentration during synthesis. []
Q9: How does the size of CdS nanoparticles influence their properties?
A10: The size of CdS nanoparticles significantly impacts their optical and electronic properties due to quantum confinement effects. For instance, smaller CdS nanoparticles exhibit a blue shift in their UV-Vis absorption spectra compared to larger particles. [] Moreover, the size of CdS nanoparticles plays a crucial role in determining their toxicity and environmental impact. Studies have shown that smaller CdS nanoparticles (< 5 nm) exhibit greater toxicity compared to larger particles at the same mass concentration. []
Q10: What are the known toxicological effects of CdS?
A11: this compound nanoparticles, particularly those with smaller sizes (< 5 nm), have been shown to induce reproductive toxicity in male mice. [] Exposure to CdS nanoparticles leads to cadmium accumulation in the testes, resulting in testicular damage, decreased testosterone levels, and alterations in the expression of key enzyme genes involved in testosterone synthesis. [] Additionally, CdS nanoparticles can induce genotoxic effects in plants, such as rucola (Eruca sativa Mill.), affecting cell ploidy, mitotic index, and causing DNA damage. []
Q11: What are the environmental concerns associated with CdS?
A12: The use of this compound raises environmental concerns due to the potential release of cadmium, a known toxic heavy metal. Sustainable practices emphasize responsible waste management and recycling strategies to minimize the environmental impact of CdS. [, ] Research is ongoing to explore alternative materials with comparable properties but lower toxicity profiles. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


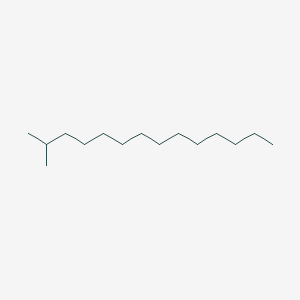
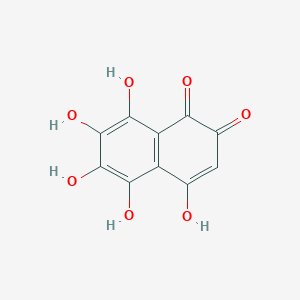
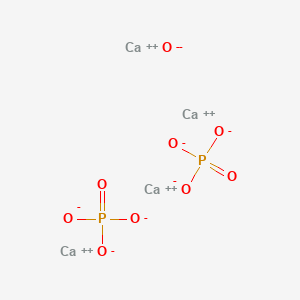
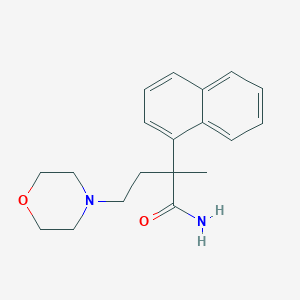
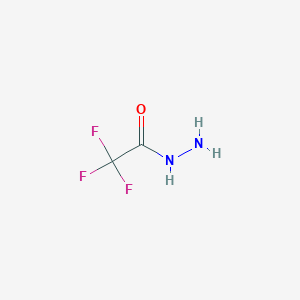

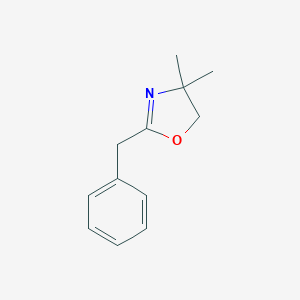
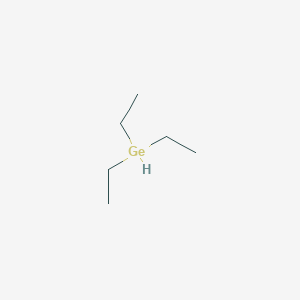
![3-[(2-Chloroethyl)sulfonyl]propanamide](/img/structure/B74487.png)

